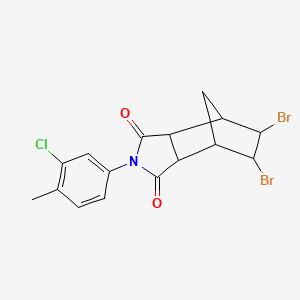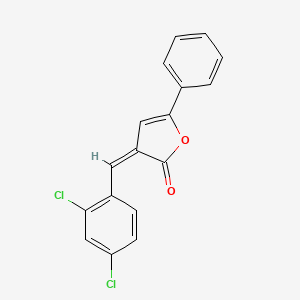
3,5-Dimethylpyrazolyl 1-methyl-4-nitropyrazol-3-yl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-metil-4-nitro-3-pirazolyl 3,5-dimetilpirazol cetona es un compuesto orgánico que pertenece a la familia de las pirazolas. Las pirazolas son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto específico se caracteriza por la presencia de dos grupos metilo y un grupo nitro unidos al anillo de pirazol, junto con un grupo funcional cetona. La estructura única de este compuesto lo convierte en un tema interesante para diversas aplicaciones químicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-metil-4-nitro-3-pirazolyl 3,5-dimetilpirazol cetona generalmente implica la condensación de acetilacetona con hidracina para formar 3,5-dimetilpirazol . Este intermedio luego se puede hacer reaccionar con reactivos apropiados para introducir las funcionalidades nitro y cetona. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para garantizar altos rendimientos y pureza del producto final.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de lotes a gran escala donde los reactivos se mezclan en condiciones controladas. El uso de sistemas automatizados para el control de temperatura y presión garantiza una calidad y eficiencia consistentes. El producto final generalmente se purifica mediante procesos de cristalización o destilación para eliminar cualquier impureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1-metil-4-nitro-3-pirazolyl 3,5-dimetilpirazol cetona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir el grupo nitro en un grupo amino.
Sustitución: Los grupos metilo y nitro se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila o electrófila.
Reactivos y condiciones comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador como paladio sobre carbono (Pd/C).
Sustitución: Los reactivos como los halógenos (Cl₂, Br₂) o los agentes alquilantes se pueden utilizar en condiciones apropiadas para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o aldehídos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales, lo que lleva a la formación de varios derivados.
Aplicaciones Científicas De Investigación
1-metil-4-nitro-3-pirazolyl 3,5-dimetilpirazol cetona tiene varias aplicaciones en la investigación científica:
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como intermedio farmacéutico para el desarrollo de nuevos fármacos.
Industria: El compuesto se utiliza en la producción de materiales avanzados, como materiales energéticos y co-cristales.
Mecanismo De Acción
El mecanismo de acción de 1-metil-4-nitro-3-pirazolyl 3,5-dimetilpirazol cetona implica su interacción con dianas moleculares y vías específicas. El grupo nitro puede participar en reacciones redox, mientras que el anillo de pirazol puede interactuar con varias enzimas y receptores. Estas interacciones pueden conducir a cambios en los procesos celulares, lo que hace que el compuesto sea útil para estudiar vías bioquímicas y desarrollar nuevos agentes terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
3,5-Dimetilpirazol: Un precursor del compuesto, utilizado en varias síntesis químicas.
1-Metil-4-nitropirazol: Comparte los grupos nitro y metilo pero carece de la funcionalidad cetona.
Tris (3,5-dimetilpirazolyl) borato: Un compuesto relacionado utilizado como ligando en química de coordinación.
Singularidad
1-metil-4-nitro-3-pirazolyl 3,5-dimetilpirazol cetona es única debido a su combinación de grupos funcionales, lo que le permite participar en una amplia gama de reacciones químicas y aplicaciones. Su estructura proporciona una plataforma versátil para el desarrollo de nuevos materiales y productos farmacéuticos, distinguiéndolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C10H11N5O3 |
|---|---|
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
(3,5-dimethylpyrazol-1-yl)-(1-methyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C10H11N5O3/c1-6-4-7(2)14(11-6)10(16)9-8(15(17)18)5-13(3)12-9/h4-5H,1-3H3 |
Clave InChI |
SJFHBSIAJCQSBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C(=O)C2=NN(C=C2[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)
![(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)



![3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
![2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole}](/img/structure/B11690041.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11690044.png)
![N-benzyl-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B11690046.png)
![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}[2-nitro-4-(trifluoromethyl)phenyl]amino)ethanol](/img/structure/B11690067.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690090.png)
